molecular formula C16H20N4S B10963308 1-[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methyl]-3-prop-2-en-1-ylthiourea

1-[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methyl]-3-prop-2-en-1-ylthiourea

Cat. No.: B10963308
M. Wt: 300.4 g/mol
InChI Key: YLDZTPNFKMGKHV-UHFFFAOYSA-N
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Description

N-ALLYL-N’-[(3,5-DIMETHYL-1-PHENYL-1H-PYRAZOL-4-YL)METHYL]THIOUREA is a synthetic organic compound that belongs to the class of thioureas It features a pyrazole ring substituted with phenyl and dimethyl groups, and an allyl group attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-ALLYL-N’-[(3,5-DIMETHYL-1-PHENYL-1H-PYRAZOL-4-YL)METHYL]THIOUREA typically involves the reaction of 3,5-dimethyl-1-phenyl-1H-pyrazole-4-carbaldehyde with allyl isothiocyanate in the presence of a base such as triethylamine. The reaction is carried out in a suitable solvent, such as ethanol, under reflux conditions for several hours. The product is then purified by recrystallization or column chromatography .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

N-ALLYL-N’-[(3,5-DIMETHYL-1-PHENYL-1H-PYRAZOL-4-YL)METHYL]THIOUREA can undergo various chemical reactions, including:

    Oxidation: The thiourea moiety can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The allyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as halides or amines can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Corresponding amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-ALLYL-N’-[(3,5-DIMETHYL-1-PHENYL-1H-PYRAZOL-4-YL)METHYL]THIOUREA involves its interaction with specific molecular targets. The thiourea moiety can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The pyrazole ring can interact with aromatic residues in proteins, enhancing binding affinity. These interactions can modulate various biochemical pathways, leading to the observed biological effects .

Comparison with Similar Compounds

Similar Compounds

    N-ALLYL-N’-[(3,5-DIMETHYL-1-PHENYL-1H-PYRAZOL-4-YL)METHYL]UREA: Similar structure but lacks the sulfur atom.

    N-ALLYL-N’-[(3,5-DIMETHYL-1-PHENYL-1H-PYRAZOL-4-YL)METHYL]THIOCARBAMATE: Similar structure but with a different functional group.

Uniqueness

N-ALLYL-N’-[(3,5-DIMETHYL-1-PHENYL-1H-PYRAZOL-4-YL)METHYL]THIOUREA is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the pyrazole ring and the thiourea moiety allows for versatile interactions with various molecular targets, making it a valuable compound for research and development .

Properties

Molecular Formula

C16H20N4S

Molecular Weight

300.4 g/mol

IUPAC Name

1-[(3,5-dimethyl-1-phenylpyrazol-4-yl)methyl]-3-prop-2-enylthiourea

InChI

InChI=1S/C16H20N4S/c1-4-10-17-16(21)18-11-15-12(2)19-20(13(15)3)14-8-6-5-7-9-14/h4-9H,1,10-11H2,2-3H3,(H2,17,18,21)

InChI Key

YLDZTPNFKMGKHV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1C2=CC=CC=C2)C)CNC(=S)NCC=C

Origin of Product

United States

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